N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
カタログ番号:
B2857694
CAS番号:
1105202-98-9
分子量:
303.318
InChIキー:
YQPWTOWTDXTVGR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
The compound N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide features a tetrahydropyrimidine core substituted with a methyl group at position 6 and a propanamide side chain linked to a 3-methoxyphenyl group.
特性
IUPAC Name |
N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-9-12(14(20)18-15(21)16-9)6-7-13(19)17-10-4-3-5-11(8-10)22-2/h3-5,8H,6-7H2,1-2H3,(H,17,19)(H2,16,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWTOWTDXTVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Core Pyrimidine Modifications
Key Observations :
Side Chain Variations
Key Observations :
- Heterocyclic Cores : ZINC C13637710’s thiazole ring introduces sulfur-based electronics, which may modulate redox activity or metal coordination compared to the tetrahydropyrimidine core .
Q & A
Q. What are the key synthetic routes for preparing N-(3-methoxyphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a 6-methyl-2,4-dioxo-tetrahydropyrimidine derivative with a 3-methoxyphenylpropanoic acid precursor. A common approach uses carbodiimide coupling agents (e.g., EDC∙HCl) in anhydrous solvents (e.g., chloroform) under inert gas (argon) to activate the carboxylic acid group . Key parameters include:
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Melting Point : High melting points (>300°C) suggest strong intermolecular interactions, as seen in structurally similar carboxamides .
- NMR : ¹H/¹³C-NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, pyrimidine carbonyls at ~160–170 ppm) .
- HRMS : Match experimental and theoretical [M+Na]⁺ values (e.g., ±0.01 Da tolerance) .
Consistency across these methods minimizes structural misassignment.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro screens:
- Enzyme Inhibition : Test against xanthine oxidase or kinases due to the pyrimidine-dione core .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA .
Structure-activity relationship (SAR) studies can guide subsequent modifications .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example:
- Space Group : Triclinic P1 (common for similar derivatives) .
- Data Collection : Use a Bruker CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL for small-molecule refinement; validate with R-factor <0.05 .
Challenges include resolving rotational disorder in the methoxyphenyl group, addressed via iterative refinement .
Q. What strategies mitigate discrepancies between computational and experimental spectral data?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR shifts (e.g., using Gaussian).
- Solvent Correction : Apply IEF-PCM for DMSO-d₆ or CDCl₃ environments .
- Dynamic Effects : Use variable-temperature NMR to probe rotamer populations .
Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Systematic SAR requires:
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → ethyl) .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical H-bond acceptors (pyrimidine-dione oxygen) and hydrophobic regions (methoxyphenyl) .
- Biological Profiling : Compare IC₅₀ values across analogs in enzyme assays .
Example SAR Table:
| Derivative | R₁ (Pyrimidine) | R₂ (Phenyl) | IC₅₀ (Xanthine Oxidase) |
|---|---|---|---|
| Parent | 6-methyl | 3-methoxy | 12.5 µM |
| Analog A | 6-ethyl | 3-methoxy | 8.7 µM |
| Analog B | 6-methyl | 4-methoxy | >50 µM |
Q. What computational tools predict metabolic stability and toxicity?
- Methodological Answer : Use in silico ADMET platforms:
- Metabolism : CYP450 isoform prediction via StarDrop or SwissADME.
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts in the pyrimidine core) .
- Solubility : QSPR models in ACD/Labs to optimize logP (target ~2–3 for oral bioavailability) .
Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Technical Challenges & Contradictions
Q. How should conflicting NMR assignments in related compounds be resolved?
- Methodological Answer : Conflicts often arise from overlapping signals (e.g., methoxy vs. methyl groups). Solutions include:
Q. Why do some synthetic routes yield low purity, and how can this be improved?
- Methodological Answer : Low purity often stems from:
- Side Reactions : Unreacted starting materials (e.g., free amines) in coupling steps. Mitigate via excess acylating agent .
- Byproducts : Hydrolysis of the pyrimidine-dione under acidic conditions. Use pH-controlled workups (pH 7–8) .
Purity Improvement Workflow:
Crude Product → Silica Gel Chromatography (EtOAc/Hexane) → Recrystallization (EtOH/H₂O) → Final HRMS Validation
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